Building Block Provenance in a Clinical-Stage CFTR Corrector: ABBV/GLPG-3221
The (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methanol scaffold was employed as the specific ether-forming building block in ABBV/GLPG-3221 (compound 19), a CFTR C2 corrector advanced to clinical trials by AbbVie/Galapagos for the treatment of cystic fibrosis. The pyrrolidine-based clinical candidate incorporates the intact target compound as its (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy side chain, a structural element retained through extensive SAR optimization [1]. While the SAR study primarily explored variations on the pyrrolidine core and the aromatic tail, the pyridine ether portion was kept constant in the final clinical candidate, whereas earlier analogs in the series (compounds 7–10) explored alternative ether substituents including unsubstituted benzyl and substituted benzyl variants [1].
| Evidence Dimension | Clinical candidate selection (structural optimization outcome) |
|---|---|
| Target Compound Data | Selected as the invariant ether moiety in ABBV/GLPG-3221 (EC₅₀ = 105 nM in CFTR functional assay) [1][2] |
| Comparator Or Baseline | Earlier series compounds (7–10) with variable benzyl ether groups were evaluated but not advanced; specific comparative EC₅₀ values for pyridine-modification analogs are not disclosed in the public SAR tables |
| Quantified Difference | The (2-methoxy-5-(trifluoromethyl)pyridin-3-yl)methoxy motif was retained in the final clinical candidate through lead optimization, indicating favorable overall profile; however, direct quantitative comparison data for alternative pyridine building blocks is not publicly available. |
| Conditions | HBE-TECC (human bronchial epithelial transepithelial current clamp) assay; CYP3A4 induction assay; pharmacokinetic profiling in preclinical species [1] |
Why This Matters
Demonstrates that this specific building block was selected and retained through a rigorous pharmaceutical lead optimization campaign culminating in a clinical candidate, providing a validated precedent for procurement in medicinal chemistry programs.
- [1] X. Wang, B. Liu, R.E. Zelle, et al. Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis. ACS Medicinal Chemistry Letters, 2019, 10(11), 1543–1548. DOI: 10.1021/acsmedchemlett.9b00377. View Source
- [2] InvivoChem. GLPG-3221 – CFTR Modulator, EC₅₀ = 105 nM. Product Data Sheet. View Source
